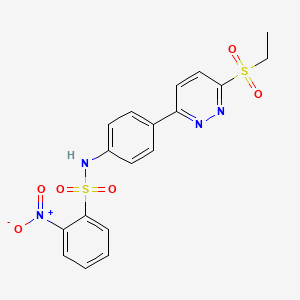![molecular formula C18H20N4O2 B2390635 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole CAS No. 2319640-30-5](/img/structure/B2390635.png)
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core linked to a piperidine ring via a methylene bridge, which is further connected to a 6-methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzo[d]oxazole core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the Methylene Bridge: This step involves the reaction of the piperidine derivative with formaldehyde or other methylene donors.
Attachment of the 6-Methylpyrimidinyl Group: Finally, the compound is reacted with 6-methylpyrimidin-4-ol or its derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the piperidine moiety may interact with neurotransmitter receptors, while the pyrimidine group could inhibit certain enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain a piperidine ring, exhibit various biological activities.
Pyrimidine Derivatives: Compounds such as aminopyrimidine and trimethoprim, which contain a pyrimidine ring, are known for their antimicrobial properties.
Uniqueness
What sets 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole apart is its unique combination of a benzo[d]oxazole core with both piperidine and pyrimidine moieties, potentially offering a broader range of biological activities and applications compared to simpler analogs.
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-10-17(20-12-19-13)23-11-14-6-8-22(9-7-14)18-21-15-4-2-3-5-16(15)24-18/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBULYQDZAVWOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)
![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
